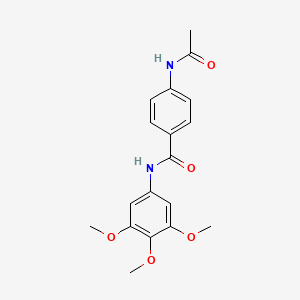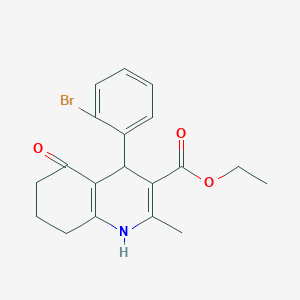![molecular formula C16H19N3O3S2 B5139270 N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5139270.png)
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide, commonly known as MPPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPG is a potent and selective antagonist of the metabotropic glutamate receptor subtype 3 (mGluR3), which is a G protein-coupled receptor that plays a critical role in regulating glutamatergic neurotransmission in the central nervous system (CNS).
Scientific Research Applications
MPPG has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, schizophrenia, and addiction. The selective inhibition of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide by MPPG has been shown to modulate glutamate release and synaptic plasticity, which are critical mechanisms involved in the pathophysiology of these disorders. In addition, MPPG has also been investigated for its neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Mechanism of Action
MPPG acts as a competitive antagonist of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide, which is predominantly expressed in presynaptic terminals of glutamatergic neurons. By inhibiting the activation of N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide, MPPG reduces the release of glutamate into the synaptic cleft, thereby modulating synaptic transmission and plasticity. This mechanism of action is thought to underlie the therapeutic effects of MPPG in various CNS disorders.
Biochemical and Physiological Effects:
MPPG has been shown to have a range of biochemical and physiological effects, including modulation of glutamate release, enhancement of synaptic plasticity, and neuroprotection. In addition, MPPG has also been shown to modulate the release of other neurotransmitters, such as dopamine and GABA, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
MPPG has several advantages for lab experiments, including its high potency and selectivity for N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide, which allows for precise modulation of glutamatergic neurotransmission. However, MPPG also has some limitations, including its limited solubility in aqueous solutions and its potential off-target effects on other glutamate receptors.
Future Directions
There are several future directions for MPPG research, including the development of more potent and selective N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide antagonists, investigation of the long-term effects of MPPG on synaptic plasticity and behavior, and exploration of the potential therapeutic applications of MPPG in other CNS disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of MPPG and to identify potential biomarkers for patient selection and treatment response.
Synthesis Methods
The synthesis of MPPG involves a series of chemical reactions that require specialized equipment and expertise. The general approach involves the condensation of N-(2-pyridinylthio)ethylamine with N-(2-chloroethyl)glycinamide, followed by the addition of phenylmagnesium bromide and methylsulfonyl chloride. The resulting product is then purified through column chromatography to yield MPPG in high purity and yield.
properties
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-24(21,22)19(14-7-3-2-4-8-14)13-15(20)17-11-12-23-16-9-5-6-10-18-16/h2-10H,11-13H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWLMXLPKKNADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(methylsulfonyl)-N~2~-phenyl-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5139195.png)
![1,5-dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5139201.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5139207.png)

![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B5139215.png)
![4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-2-butenamide](/img/structure/B5139226.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)
![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)

![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)
![3'-benzyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5139274.png)